Methyl 3-bromo-3,3-difluoropyruvate

説明

These compounds share key features, including bromo-difluoromethyl motifs, which are critical in organofluorine chemistry due to their unique electronic and steric properties. Fluorinated compounds are pivotal in pharmaceuticals, agrochemicals, and materials science due to enhanced metabolic stability and lipophilicity .

特性

分子式 |

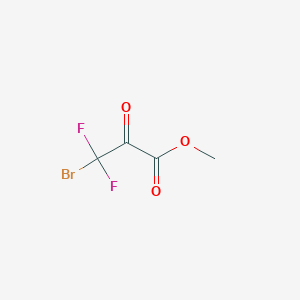

C4H3BrF2O3 |

|---|---|

分子量 |

216.97 g/mol |

IUPAC名 |

methyl 3-bromo-3,3-difluoro-2-oxopropanoate |

InChI |

InChI=1S/C4H3BrF2O3/c1-10-3(9)2(8)4(5,6)7/h1H3 |

InChIキー |

IYCLVIQORGCRDI-UHFFFAOYSA-N |

正規SMILES |

COC(=O)C(=O)C(F)(F)Br |

製品の起源 |

United States |

類似化合物との比較

A. 3-Bromo-3,3-difluoropropene (BDFP)

- Structure : CH₂=CF₂Br.

- Key Reactions :

- Umpolung gem-Difluoroallylation : BDFP reacts with hydrazones under palladium catalysis to form quaternary chiral carbon centers with high enantioselectivity (up to 94% ee) and α/γ-regioselectivity. This is attributed to chiral N-heterocyclic carbene ligands .

- Nickel-Catalyzed Carbonylation : BDFP undergoes carbonylation with aryl boronic acids to yield α,β-unsaturated ketones. The mechanism involves oxidative addition of BDFP to nickel, followed by CO insertion and transmetalation .

- Regioselectivity Trends : Reactions with aryl boronic acids favor α-substitution under palladium catalysis, influenced by nucleophile hardness and steric effects .

B. 3-Bromo-3,3-difluoropropylamine Hydrochloride

- Structure : CF₂BrCH₂CH₂NH₂·HCl.

- Applications: Primarily studied for safety and handling (GHS hazard classification: Acute Toxicity Category 4).

C. 3-Bromo-3,3-difluoroalanine Schiff Bases

- Structure : CF₂BrCH(N=CHR)COOR'.

- Reactivity : Undergoes radical ipso-substitution at aromatic rings, leading to intramolecular rearrangements. This pathway is distinct from BDFP’s transition-metal-catalyzed reactions .

D. 3-Bromo-4-methylbenzophenone Derivatives

Comparative Data Table

Mechanistic and Selectivity Insights

- BDFP vs. Aryl Halides: Unlike aryl bromides (e.g., 3-bromo-4-methylbenzophenone), BDFP’s alkene and CF₂Br group enable transition-metal-catalyzed C–C bond formation rather than electrophilic substitution .

- Role of Fluorine : The gem-difluoro motif in BDFP enhances electrophilicity at the α-carbon, favoring nucleophilic attack, while fluorine’s electronegativity stabilizes transition states in enantioselective reactions .

- Safety Considerations : 3-Bromo-3,3-difluoropropylamine hydrochloride’s acute toxicity highlights the need for careful handling compared to BDFP, which is typically used in controlled catalytic settings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。